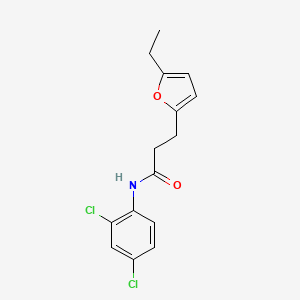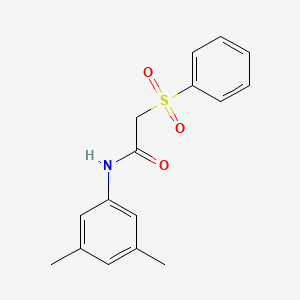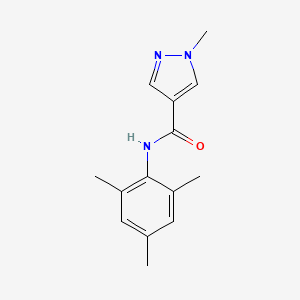
4-(4-nitrophenoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-nitrophenoxy)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)benzenesulfonamide typically involves the reaction of 4-nitrophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol is replaced by the sulfonyl chloride group, forming the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(4-nitrophenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-(4-aminophenoxy)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-(4-nitrophenoxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes like carbonic anhydrase.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 4-(4-nitrophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context.
類似化合物との比較
Similar Compounds
4-(4-aminophenoxy)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
4-(4-chlorophenoxy)benzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-(4-nitrophenoxy)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. Additionally, the nitro group can influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNRXSLSXLSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone](/img/structure/B5817315.png)

methanethione](/img/structure/B5817325.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE](/img/structure/B5817335.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine](/img/structure/B5817352.png)
![N-cyclopentyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5817360.png)

![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5817390.png)
![ethyl N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
